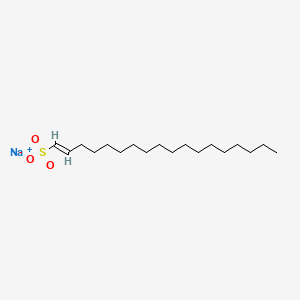
Sodium 1-octadecene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-octadecene-1-sulphonate: is a chemical compound with the molecular formula C18H35NaO3S . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents and emulsifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Sodium 1-octadecene-1-sulphonate is typically synthesized through the reaction of octadecene with sulfur dioxide in the presence of a suitable catalyst. This reaction forms the sulfonic acid, which is then neutralized with sodium hydroxide to produce the sodium salt .
Industrial Production Methods: : In industrial settings, the production of sodium 1-octadecene-1-sulphonate involves large-scale sulfonation reactors where octadecene and sulfur dioxide are reacted under controlled conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide in a continuous process to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : Sodium 1-octadecene-1-sulphonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted sulfonates.
Scientific Research Applications
Sodium 1-octadecene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents
Mechanism of Action
The mechanism of action of sodium 1-octadecene-1-sulphonate primarily involves its ability to reduce surface tension. This property allows it to interact with and disrupt lipid membranes, making it effective as a detergent and emulsifier. It can also form micelles, which are aggregates of surfactant molecules that can encapsulate hydrophobic substances, aiding in their solubilization .
Comparison with Similar Compounds
Similar Compounds
Sodium 1-octadecanesulfonate: Similar in structure but differs in the degree of unsaturation.
Sodium dodecyl sulfate: Another surfactant with a shorter carbon chain.
Sodium stearyl sulfate: Similar in function but with a different molecular structure
Uniqueness: : Sodium 1-octadecene-1-sulphonate is unique due to its specific carbon chain length and degree of unsaturation, which confer distinct properties such as its ability to form stable emulsions and its effectiveness in reducing surface tension .
Properties
CAS No. |
4692-52-8 |
|---|---|
Molecular Formula |
C18H35NaO3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
sodium;(E)-octadec-1-ene-1-sulfonate |
InChI |
InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h17-18H,2-16H2,1H3,(H,19,20,21);/q;+1/p-1/b18-17+; |
InChI Key |
SZGKXOCIHKEMHV-ZAGWXBKKSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


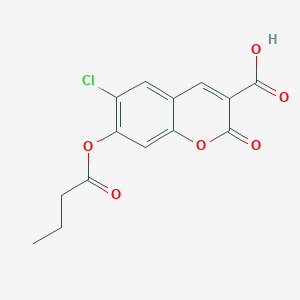
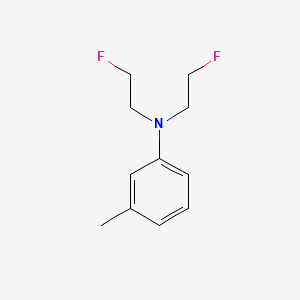
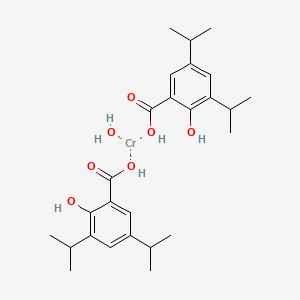
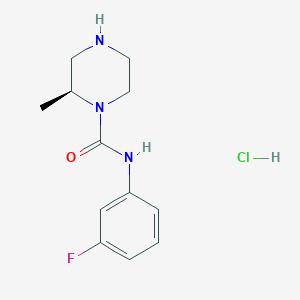
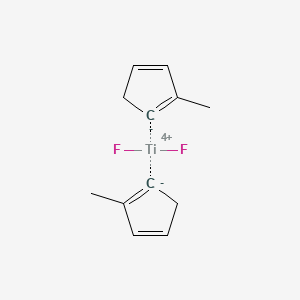
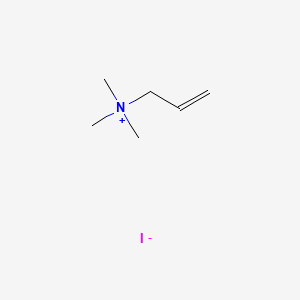

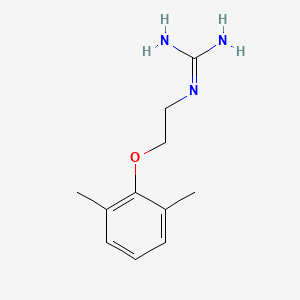
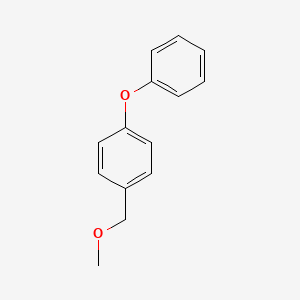
![3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline](/img/structure/B13733780.png)
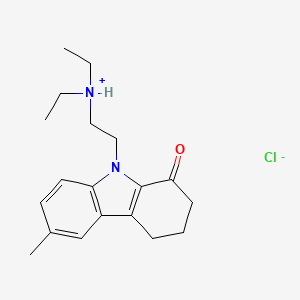
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733784.png)
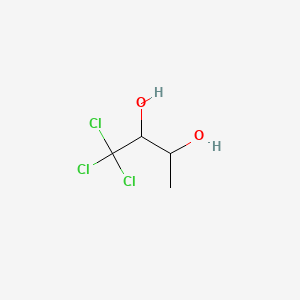
![5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B13733792.png)
